3-Methoxy-4-nitro-9H-xanthen-9-one is a member of the xanthone family, which are oxygen-containing heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. This compound features methoxy and nitro functional groups that significantly influence its chemical and biological properties. The presence of these substituents may enhance its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
3-Methoxy-4-nitro-9H-xanthen-9-one can be sourced from various chemical suppliers and is classified under the following categories:
The compound is recognized for its potential applications in scientific research, particularly in the fields of organic synthesis and pharmacology.
The synthesis of 3-Methoxy-4-nitro-9H-xanthen-9-one can be achieved through multiple synthetic routes. One prevalent method involves the condensation of salicylic acid with a phenol derivative under acidic conditions. Another approach includes the reaction of an aryl aldehyde with a phenol derivative, which can yield the desired xanthone structure.
These methods typically involve careful control of reaction conditions such as temperature, solvent, and catalyst concentration to optimize yield and purity.
The molecular structure of 3-Methoxy-4-nitro-9H-xanthen-9-one includes:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-methoxy-4-nitroxanthen-9-one |
| InChI | InChI=1S/C14H9NO5/c1-19-11-7-6-9-13(16)8-4-2-3-5-10(8)20-14(9)12(11)15(17)18/h2-7H,1H3 |
| InChI Key | QORFPZKRFKYXKL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)N+[O−] |
3-Methoxy-4-nitro-9H-xanthen-9-one is involved in several notable chemical reactions:
These reactions generally require specific conditions such as temperature control, choice of solvent, and the presence of catalysts to achieve desired yields and selectivity.
The mechanism of action for 3-Methoxy-4-nitro-9H-xanthen-9-one is not fully elucidated but is believed to involve modulation of various molecular targets.
The physical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
Key chemical properties include:
3-Methoxy-4-nitro-9H-xanthen-9-one has several significant applications:
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5